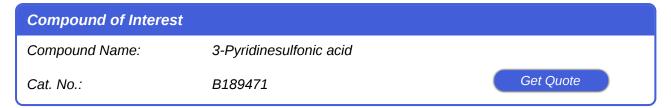


Spectroscopic Characterization of 3-Pyridinesulfonic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Pyridinesulfonic acid** (CAS 636-73-7), a compound of interest in various chemical, pharmaceutical, and material science applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for **3-Pyridinesulfonic acid** is C₅H₅NO₃S, with a molecular weight of approximately 159.16 g/mol .[1][2] Spectroscopic analysis confirms the structure of a pyridine ring substituted with a sulfonic acid group at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum reveals four distinct signals corresponding to the aromatic protons on the pyridine ring.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
9.01	S	1H	H-2	_
8.87	d	1H	H-6	5.7
8.68	d	1H	H-4	8.1
8.03-8.07	m	1H	H-5	

Table 1: ¹H NMR Data for **3-Pyridinesulfonic acid** in DMSO-d₆.[3]

¹³C NMR: Experimental ¹³C NMR data for **3-Pyridinesulfonic acid** is not readily available in the public domain based on a comprehensive search of available literature and databases. While spectra for its sodium salt are mentioned as existing, the specific chemical shift data could not be retrieved.[4]

Infrared (IR) Spectroscopy

The FT-IR spectrum of **3-Pyridinesulfonic acid** shows characteristic absorption bands for the pyridine ring and the sulfonic acid functional group.

Wavenumber (cm ⁻¹)	Intensity	Assignment	
1628, 1617, 1551, 1470	-	Ring Stretching Vibrations (ν C=C, ν C=N)	
1263-1048	-	In-plane C-H Bending (δ C-H)	
1035	Strong	S=O Stretching (v S=O)	
742, 633, 608, 568	-	In-plane Pyridine Ring Deformation	
633, 608	-	SO ₂ Deformation	

Table 2: Key FT-IR Absorption Bands for **3-Pyridinesulfonic acid**.[5]



Mass Spectrometry (MS)

Mass spectral analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
159	Top Peak	[M]+ (Molecular Ion)
78	2nd Highest	[C₅H₄N] ⁺ Fragment
51	3rd Highest	Further Fragmentation

Table 3: GC-MS Fragmentation Data for **3-Pyridinesulfonic acid**.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **3- Pyridinesulfonic acid**. Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of 3-Pyridinesulfonic acid and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Allow the sample temperature to equilibrate (e.g., at 298 K).
 - Lock the field using the deuterium signal from the solvent.
 - Optimize the magnetic field homogeneity by shimming the Z1, Z2, and higher-order shims.
 A line width of <1 Hz for a reference signal (like residual solvent peak) is desirable.
- Data Acquisition:



- ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse width should be calibrated. Typically, 16 to 64 scans are sufficient depending on the concentration.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum manually or automatically.
 - Apply a baseline correction.
 - Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Weigh approximately 1-2 mg of 3-Pyridinesulfonic acid and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).
 - Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
 - Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.[7]
- Instrument Setup:
 - Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Place the KBr pellet containing the sample into the holder within the sample compartment.



- Acquire the sample spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to known correlation tables
 to confirm the presence of functional groups.[9][10] The region from 1200-600 cm⁻¹ is
 known as the "fingerprint" region and is unique to the compound.[9]

Mass Spectrometry Protocol

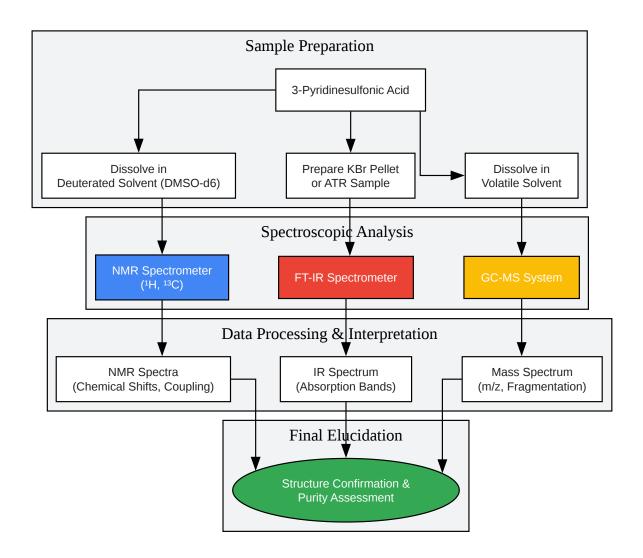
- Sample Preparation: Prepare a dilute solution of **3-Pyridinesulfonic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument Setup (GC-MS):
 - The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized for the analyte.
 - The separated compound then enters the mass spectrometer.
- Ionization:
 - Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and characteristic fragments.
- Mass Analysis:
 - The mass analyzer (e.g., a quadrupole) separates the generated ions based on their mass-to-charge (m/z) ratio.
 - An external or internal calibrant should be used to ensure accurate mass measurement.
- Data Analysis:
 - The resulting mass spectrum plots ion abundance versus m/z.



- Identify the molecular ion peak ([M]+) to confirm the molecular weight.
- Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **3-Pyridinesulfonic acid**.



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Caption: Workflow for the spectroscopic analysis of **3-Pyridinesulfonic acid**.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Pyridinesulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189471#spectroscopic-data-of-3-pyridinesulfonic-acid-nmr-ir-ms]

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